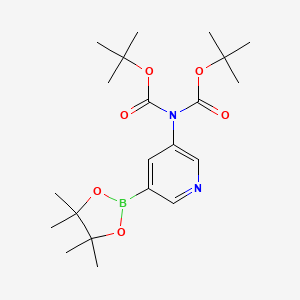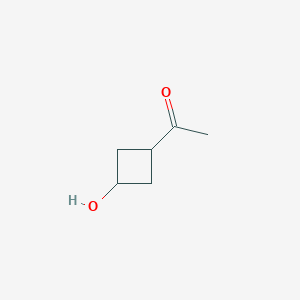
Tert-butyl (2-(2-methoxyphenyl)-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-(2-methoxyphenyl)-2-oxoethyl)carbamate: is an organic compound with the molecular formula C12H17NO3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a carbamate functional group.
Mecanismo De Acción
Target of Action
It is known that carbamate compounds often interact with enzymes or receptors in the body, altering their function .
Mode of Action
It is known that carbamates typically work by binding to their target and modifying its function . The presence of the methoxyphenyl group may influence the compound’s interaction with its target, potentially enhancing its binding affinity or altering its effect .
Biochemical Pathways
Carbamates, in general, can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is predicted to have high gi absorption and is a cyp1a2 and cyp2c19 inhibitor . These properties could impact the compound’s bioavailability and its overall effect in the body .
Result of Action
Based on the general properties of carbamates, it can be inferred that the compound may alter the function of its target, leading to changes at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Synthesis from 2-methoxyphenylacetic acid:
- The synthesis begins with the esterification of 2-methoxyphenylacetic acid using tert-butyl alcohol and a strong acid catalyst such as sulfuric acid.
- The resulting ester is then reacted with phosgene to form the corresponding chloroformate.
- Finally, the chloroformate is treated with ammonia or an amine to yield tert-butyl (2-(2-methoxyphenyl)-2-oxoethyl)carbamate.
-
Industrial Production Methods:
- Industrial production typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control.
- The process may also employ catalysts such as palladium on carbon to facilitate the reaction and improve yield.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- Reduction of the carbamate group can lead to the formation of the corresponding amine.
- Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, particularly at the carbamate carbon.
- Reagents such as sodium hydride and alkyl halides are commonly used in these reactions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include amines.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable carbamate linkages.
Medicine:
- Explored for its potential as a prodrug, where the carbamate group can be cleaved to release the active drug.
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
Comparación Con Compuestos Similares
-
Tert-butyl (2-(2-hydroxyphenyl)-2-oxoethyl)carbamate:
- Similar structure but with a hydroxy group instead of a methoxy group.
- Used in similar applications but with different reactivity due to the hydroxy group.
-
Tert-butyl (2-(2-chlorophenyl)-2-oxoethyl)carbamate:
- Contains a chloro group instead of a methoxy group.
- Exhibits different chemical reactivity and applications.
Uniqueness:
- The presence of the methoxy group in tert-butyl (2-(2-methoxyphenyl)-2-oxoethyl)carbamate provides unique reactivity and stability compared to other similar compounds.
- The methoxy group can participate in additional chemical reactions, expanding the compound’s utility in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-11(16)10-7-5-6-8-12(10)18-4/h5-8H,9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUHESSRMSJJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

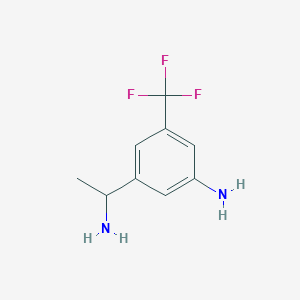
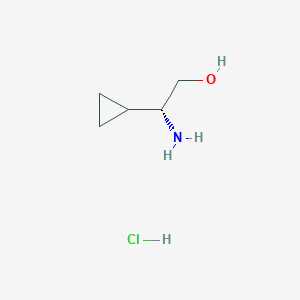
![tert-butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333548.png)
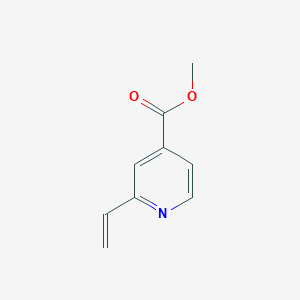
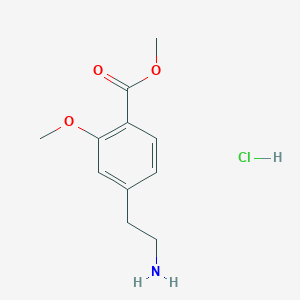

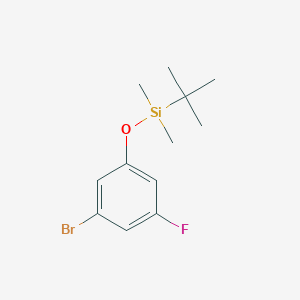

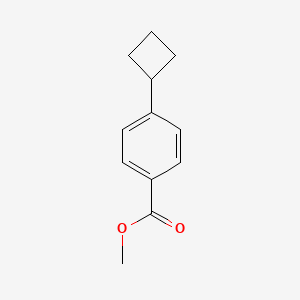

![3-Benzyl 9-(tert-butyl) 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B6333602.png)
